molecular formula C15H18O3 B14037173 Hydroxylinderstrenolide

Hydroxylinderstrenolide

Cat. No.: B14037173
M. Wt: 246.30 g/mol
InChI Key: VMGUBSLDEXOUMH-GLQYFDAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylinderstrenolide (C₁₅H₁₈O₃, molecular weight 246.30) is a sesquiterpenoid compound primarily isolated from the roots and leaves of Lindera aggregata (乌药), a plant widely used in traditional Chinese medicine for its anti-inflammatory, antibacterial, and hepatoprotective properties . Structurally, it features a bicyclic framework with a hydroxyl group at the C-8 position, distinguishing it from other sesquiterpenoids in the same plant . Its isolation and identification were first reported in 2001 from the leaves of L. aggregata , and it has since been standardized for laboratory use via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) validation .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(4aS,8aS,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3/t11-,14+,15-/m0/s1

InChI Key

VMGUBSLDEXOUMH-GLQYFDAESA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CC=C[C@@]3(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hydroxylinderstrenolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, while reduction reactions may yield reduced forms of this compound.

Scientific Research Applications

Hydroxylinderstrenolide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxylinderstrenolide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: this compound interacts with specific molecular targets, including enzymes and receptors.

    Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • This compound vs. Dehydrolindestrenolide II: The presence of the C-8 hydroxyl group in this compound enhances its polarity and solubility in aqueous media compared to the dehydrated analog, which may influence bioavailability .
  • This compound vs. Linderalactone: Both share the same molecular formula, but linderalactone’s α,β-unsaturated lactone contributes to its higher reactivity in antioxidant assays .
  • This compound vs. Atractylenolide III: The latter’s saturated lactone and methyl group reduce its antibacterial potency but improve thermal stability .

Pharmacological Activity Comparison

Compound Antitumor Activity Anti-inflammatory Activity Antioxidant Activity Antibacterial Activity
This compound Moderate (IC₅₀: 28 µM)* High (NF-κB inhibition) Moderate (DPPH assay) Strong (Gram+ bacteria)
Dehydrolindestrenolide II Low Moderate Low Weak
Linderalactone High (IC₅₀: 12 µM) Low High (ROS scavenging) Moderate
Atractylenolide III Low High (COX-2 inhibition) Low None reported

*Data derived from in vitro studies on human cancer cell lines (e.g., HepG2, A549) .

Mechanistic Insights :

  • This compound’s anti-inflammatory activity is linked to its suppression of NF-κB signaling, a pathway less affected by dehydrolindestrenolide II due to structural differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.